(2S)-2-Isoquinolin-6-ylpropan-1-amine
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Overview
Description
(2S)-2-Isoquinolin-6-ylpropan-1-amine is a chiral amine compound that features an isoquinoline ring attached to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Isoquinolin-6-ylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and a suitable chiral precursor for the propan-1-amine moiety.
Formation of Intermediate: The isoquinoline is subjected to a series of reactions, including alkylation and reduction, to form an intermediate compound.
Chiral Resolution: The intermediate is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Final Product: The desired (2S)-enantiomer is isolated and purified to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as continuous flow synthesis and automated resolution processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Isoquinolin-6-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include N-oxides, tetrahydroisoquinoline derivatives, and various substituted amine derivatives.
Scientific Research Applications
(2S)-2-Isoquinolin-6-ylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmacophore in the development of new therapeutic agents for neurological and psychiatric disorders.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2S)-2-Isoquinolin-6-ylpropan-1-amine exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
(2R)-2-Isoquinolin-6-ylpropan-1-amine: The enantiomer of the compound with different stereochemistry.
Tetrahydroisoquinoline Derivatives: Compounds with a reduced isoquinoline ring.
Substituted Isoquinolines: Isoquinoline derivatives with various substituents on the ring.
Uniqueness: (2S)-2-Isoquinolin-6-ylpropan-1-amine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other isoquinoline derivatives.
Properties
IUPAC Name |
(2S)-2-isoquinolin-6-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(7-13)10-2-3-12-8-14-5-4-11(12)6-10/h2-6,8-9H,7,13H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYWIPHORFQBFQ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)C=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(C=C1)C=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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